![molecular formula C6H4N2S B1319707 Thiazolo[5,4-b]pyridine CAS No. 273-84-7](/img/structure/B1319707.png)
Thiazolo[5,4-b]pyridine
Overview
Description
Thiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a bicyclic system that is of significant interest in medicinal chemistry due to its potential biological activities. This compound derivatives have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring with a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization with pyridine derivatives under specific conditions. For instance, the reaction of thiazole with 2-bromo-3-pyridinecarbonitrile in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated this compound derivatives can react with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives have been extensively studied for their inhibitory effects on various kinases, which are crucial targets in cancer therapy.
c-KIT Inhibition
Recent studies have identified this compound derivatives as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). For instance, a novel derivative labeled 6r demonstrated an 8.0-fold higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib, a standard treatment for GIST. It also showed significant selectivity and anti-proliferative activity against HMC1.2 cells harboring c-KIT mutations (IC50 = 4.77 μM) .
PI3K Inhibition
This compound compounds have also been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K). A representative compound (19a ) exhibited an impressive IC50 of 3.6 nM against PI3Kα. Structure-activity relationship (SAR) studies indicated that specific functional groups, such as sulfonamides, are critical for enhancing PI3K inhibitory activity .
Sphingosine-1-Phosphate Receptor Agonists
This compound derivatives have been optimized to act as agonists for sphingosine-1-phosphate receptors (S1P), which play vital roles in immune responses and inflammation. One notable compound, AMG 369, was identified as a dual S1P1/S1P5 agonist with limited activity at S1P3. It demonstrated efficacy in reducing blood lymphocyte counts and mitigating the severity of experimental autoimmune encephalomyelitis in rat models .
Anticancer Agents
The anticancer properties of this compound derivatives have been highlighted in various studies. Their ability to inhibit multiple kinases involved in cancer progression makes them promising candidates for drug development.
Case Studies
- c-KIT Mutants : The aforementioned study on compound 6r not only showed high potency but also provided insights into overcoming drug resistance associated with imatinib .
- PI3K Inhibitors : Compounds like 19a have shown selective inhibition across different PI3K isoforms, suggesting they could be valuable in targeting specific cancer types that rely on PI3K signaling pathways .
Summary Table of Key Findings
Compound | Target Kinase | IC50 (nM) | Activity | Notes |
---|---|---|---|---|
6r | c-KIT | 4.77 | High | Overcomes imatinib resistance |
19a | PI3Kα | 3.6 | Potent | Selective inhibition across isoforms |
AMG 369 | S1P Receptors | N/A | Moderate | Reduces lymphocyte counts |
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit phosphoinositide 3-kinase by binding to its active site, thereby blocking its activity. This inhibition can disrupt cell signaling pathways involved in cell growth, survival, and proliferation, making these compounds potential anticancer agents .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic system with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its diverse pharmacological properties.
Thiazolopyrimidine: Studied for its anti-inflammatory and antimicrobial effects.
Uniqueness: Thiazolo[5,4-b]pyridine is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities .
Biological Activity
Thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is characterized by a fused thiazole and pyridine ring structure, which contributes to its unique chemical properties and biological activities. The compound has been explored for its role as a kinase inhibitor, agonist for sphingosine-1-phosphate receptors, and as an anticancer agent.
1. Kinase Inhibition
Recent studies have identified this compound derivatives as potent inhibitors of various kinases, particularly c-KIT, PI3K, and BCR-ABL.
- c-KIT Inhibition : A study synthesized 31 novel this compound derivatives and found that compound 6r exhibited an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib significantly in both enzymatic and anti-proliferative activities (GI50 = 1.15 μM) .
- PI3K Inhibition : Another research effort demonstrated that this compound analogues could inhibit PI3K with a representative compound showing an IC50 of 3.6 nM . The SAR studies indicated that the presence of sulfonamide groups was crucial for enhancing inhibitory activity.
2. Sphingosine-1-Phosphate Receptor Agonism
This compound derivatives have also been developed as selective agonists for sphingosine-1-phosphate (S1P) receptors. For instance, compound AMG 369 was identified as a dual S1P1/S1P5 agonist that effectively reduced blood lymphocyte counts and mitigated the severity of experimental autoimmune encephalomyelitis in rat models .
3. Anticancer Activity
The anticancer potential of this compound has been explored extensively. Compounds derived from this scaffold have shown promise in targeting various cancer cell lines through multiple mechanisms:
- DNA Gyrase B Inhibition : Some derivatives have been reported to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, showcasing potential as antibacterial agents .
- Cell Proliferation Inhibition : Several this compound compounds demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential use in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings from recent studies include:
Compound | Activity | IC50 (μM) | Remarks |
---|---|---|---|
6r | c-KIT Inhibitor | 4.77 | Higher than imatinib |
19a | PI3K Inhibitor | 0.0036 | Strongest activity reported |
AMG 369 | S1P1/S1P5 Agonist | N/A | Reduces lymphocyte counts |
The presence of specific functional groups such as sulfonamides significantly enhances the activity against targeted kinases .
Case Studies
Several case studies illustrate the practical applications of this compound derivatives:
- Case Study on Drug Resistance : A study highlighted the development of this compound derivatives to combat imatinib resistance in GISTs (gastrointestinal stromal tumors), demonstrating improved efficacy compared to existing therapies .
- Autoimmune Disease Model : The dual agonist AMG 369 showed promising results in reducing symptoms in experimental autoimmune encephalomyelitis models, indicating potential therapeutic benefits for multiple sclerosis .
Q & A
Q. Basic: What are the key structural features of thiazolo[5,4-b]pyridine derivatives that influence their biological activity?
This compound derivatives are characterized by a fused bicyclic core comprising a thiazole and pyridine ring. Critical substituents include:
- Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) at specific positions, which enhance binding to hydrophobic pockets in target proteins .
- Substituents on the phenyl ring (e.g., 3-(trifluoromethyl)phenyl at R1), which optimize interactions with enzymatic active sites, as shown in c-KIT inhibition studies (IC50 = 9.87 µM for compound 6h) .
- Functional groups like carboxylates or amides , which improve solubility and pharmacokinetic properties .
Methodological Insight : Prioritize substituent modifications at R1 and R2 (Figure 1, ) using molecular docking to predict binding affinity. Validate with radiometric kinase assays .
Q. Basic: What synthetic strategies are effective for preparing this compound derivatives?
Common routes include:
- Cyclocondensation reactions : Use 2-aminopyridine with phosphorus oxychloride and carboxylic acids to form the thiazole ring .
- Automated flow chemistry : Ensures precise control of reaction parameters (temperature, pressure) for high-purity yields in industrial-scale synthesis .
- Post-functionalization : Chloromethyl or trifluoromethyl groups are introduced via nucleophilic substitution or radical reactions .
Key Example : Synthesis of 2-(chloromethyl)-6-(trifluoromethyl)this compound involves sequential substitutions and oxidations, yielding intermediates for pharmaceuticals .
Q. Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in enzymatic inhibitory data?
Contradictions often arise from divergent substituent effects across targets. For example:
- c-KIT inhibition : A 3-(trifluoromethyl)phenyl group at R1 enhances activity, but replacing the amide with urea (compound 6j) abolishes inhibition due to steric clashes .
- S1P1/S1P5 agonism : Substituent Z (Figure 1, ) must balance hydrophobicity and hydrogen bonding for receptor activation.
Methodological Approach :
Compare enzymatic IC50 values across derivatives (Table 3, ).
Use molecular dynamics simulations to analyze binding pocket interactions.
Validate hypotheses via mutagenesis studies on key residues (e.g., hydrophobic pockets ).
Q. Advanced: How do this compound derivatives overcome drug resistance in kinase-targeted therapies?
In imatinib-resistant c-KIT mutants (e.g., D816V), derivatives like compound 6r exhibit:
- Improved binding affinity : Achieved by optimizing van der Waals interactions with mutated residues .
- Reduced steric hindrance : Smaller substituents at R2 avoid clashes with gatekeeper mutations .
Experimental Design :
Screen derivatives against resistant cell lines (e.g., HMC-1.2 mast cells ).
Validate selectivity via kinome-wide profiling to minimize off-target effects.
Q. Advanced: What non-pharmacological applications exist for this compound derivatives?
In polymer solar cells , these derivatives act as electron-withdrawing units due to:
- High electron affinity : Enhances charge separation in donor-acceptor blends .
- Tunable bandgaps : Achieved by modifying substituents to optimize light absorption .
Research Workflow :
Synthesize polymers with this compound cores.
Characterize optoelectronic properties via UV-Vis spectroscopy and cyclic voltammetry.
Q. Key Research Recommendations
- For Synthesis : Combine flow chemistry with computational modeling to accelerate derivative optimization .
- For SAR Studies : Use fragment-based screening to identify novel substituents for understudied targets (e.g., H3 receptor antagonism ).
- For Data Contradictions : Cross-validate enzymatic assays with cellular models to account for off-target effects .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIHKLWVLPBMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600423 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-84-7 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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